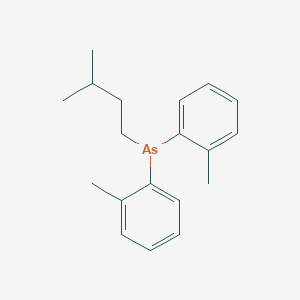![molecular formula C17H16N4O B14615903 N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea CAS No. 56914-17-1](/img/structure/B14615903.png)
N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features both naphthalene and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 6-aminonaphthalene-2-carboxylic acid with pyridine-4-carboxaldehyde, followed by a urea formation step. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the naphthalene or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the naphthalene moiety.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
Mecanismo De Acción
The mechanism of action for any biological activity would depend on the specific interactions of the compound with molecular targets. This could involve binding to proteins, DNA, or other biomolecules, leading to changes in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure but with a pyridine ring at a different position.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyrimidin-4-yl)methyl]urea: Similar but with a pyrimidine ring.
Uniqueness
The uniqueness of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
56914-17-1 |
|---|---|
Fórmula molecular |
C17H16N4O |
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
1-(6-aminonaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H16N4O/c18-15-3-1-14-10-16(4-2-13(14)9-15)21-17(22)20-11-12-5-7-19-8-6-12/h1-10H,11,18H2,(H2,20,21,22) |
Clave InChI |
JCLPWCQDMJEFSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)NC(=O)NCC3=CC=NC=C3)C=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
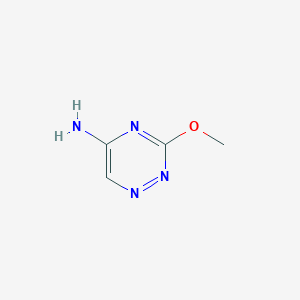
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)

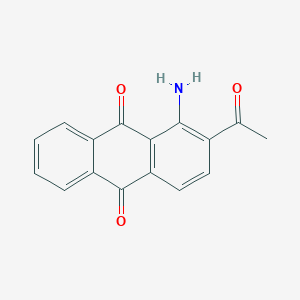
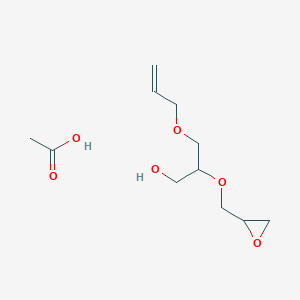
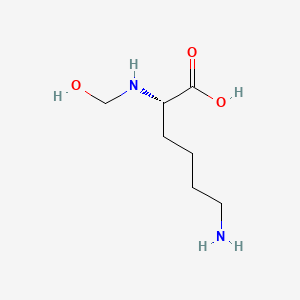
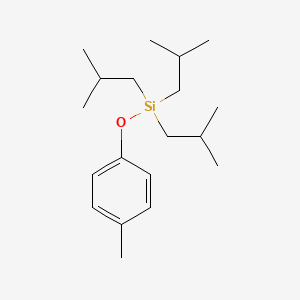
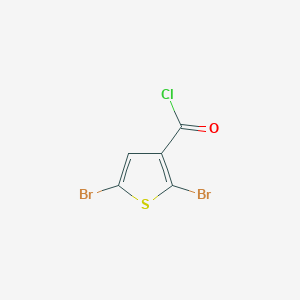

![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
